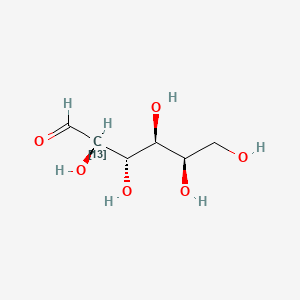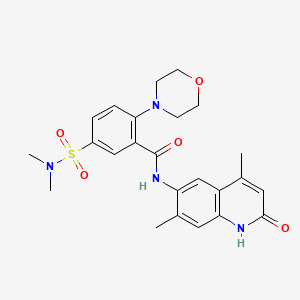
Antioxidant agent-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antioxidant Agent-8 is a compound known for its potent antioxidant properties Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antioxidant Agent-8 typically involves a series of chemical reactions that include the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the following steps:
Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.
Intermediate Processing: The intermediate is then processed under specific conditions, such as controlled temperature and pressure, to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure its purity and efficacy.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Purification and Packaging: The product is purified on a large scale and then packaged for distribution.
化学反应分析
Types of Reactions: Antioxidant Agent-8 undergoes several types of chemical reactions, including:
Oxidation: It can react with free radicals, neutralizing them and preventing oxidative damage.
Reduction: It can donate electrons to other molecules, reducing them and stabilizing reactive species.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: The reactions involving this compound often require specific reagents such as hydrogen peroxide, sodium borohydride, or other reducing agents. The conditions for these reactions typically include controlled temperatures, pH levels, and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
科学研究应用
Antioxidant Agent-8 has a wide range of applications in scientific research:
Chemistry: It is used as a standard antioxidant in various chemical assays to study oxidative stress and antioxidant capacity.
Biology: It is employed in cell culture studies to protect cells from oxidative damage and to study the effects of antioxidants on cellular processes.
Medicine: It has potential therapeutic applications in treating diseases associated with oxidative stress, such as cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: It is used in the food and cosmetic industries as a preservative to extend the shelf life of products by preventing oxidation.
作用机制
The mechanism by which Antioxidant Agent-8 exerts its effects involves several molecular targets and pathways:
Free Radical Scavenging: It neutralizes free radicals by donating electrons, thus preventing them from causing cellular damage.
Enzyme Modulation: It can modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, enhancing the body’s natural antioxidant defenses.
Signal Transduction Pathways: It can influence signaling pathways related to oxidative stress, such as the Nrf2 pathway, which regulates the expression of antioxidant proteins.
相似化合物的比较
Antioxidant Agent-8 can be compared with other similar compounds such as:
Vitamin C: Both are potent antioxidants, but this compound may have a higher stability and longer-lasting effect.
Vitamin E: While both compounds protect against oxidative damage, this compound may have a broader range of applications in different fields.
Polyphenols: These are natural antioxidants found in plants. This compound may offer more consistent and predictable results in scientific studies due to its synthetic nature.
属性
分子式 |
C13H12O5 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC 名称 |
6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxy-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H12O5/c14-9-3-1-8(7-11(9)16)2-4-12-13(17)10(15)5-6-18-12/h1-4,7,14,16-17H,5-6H2/b4-2+ |
InChI 键 |
JOCDAXHILLLBCW-DUXPYHPUSA-N |
手性 SMILES |
C1COC(=C(C1=O)O)/C=C/C2=CC(=C(C=C2)O)O |
规范 SMILES |
C1COC(=C(C1=O)O)C=CC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)





![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)


![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)


